REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[CH2:11](O)[CH2:12][OH:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[O:8]1[CH2:11][CH2:12][O:13][CH:7]1[C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
828 mg
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in chloroform (50 ml)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (2×25 mL) and brine (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |